molecular formula C9H9N3O3 B8529609 1-{[(Furan-2-yl)methylidene]amino}piperazine-2,3-dione CAS No. 67499-78-9

1-{[(Furan-2-yl)methylidene]amino}piperazine-2,3-dione

Cat. No. B8529609
Key on ui cas rn: 67499-78-9
M. Wt: 207.19 g/mol
InChI Key: IJDOHLVBXPPTFQ-UHFFFAOYSA-N
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Patent
US04182762

Procedure details

2.3 pts. by wt. of furfural, 2.6 pts. by wt. of 1-amino-2,3-dioxo-piperazine and 10 pts. by vol. of glacial acetic acid are warmed to 90° for 30 minutes and thereafter left for 3 hrs. at RT, whereupon crystallisation occurs. The precipitate is filtered off, washed first with 5 pts. by vol. of glacial acetic acid and then twice with 10 pts. by vol. of ethyl acetate each time and dried over potassium hydroxide. 4.0 pts. by wt. (96.6%) of 1-furfurylideneamino-2,3-dioxo-piperazine of melting point 193°-7° are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[NH2:8][N:9]1[CH2:14][CH2:13][NH:12][C:11](=[O:15])[C:10]1=[O:16]>C(O)(=O)C>[CH:1](=[N:8][N:9]1[CH2:14][CH2:13][NH:12][C:11](=[O:15])[C:10]1=[O:16])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(C(NCC1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT, whereupon crystallisation
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed first with 5 pts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by vol. of ethyl acetate each time and dried over potassium hydroxide

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CO1)=NN1C(C(NCC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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